molecular formula C10H14ClN3O B3037865 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine CAS No. 648408-71-3

1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine

Cat. No. B3037865
CAS RN: 648408-71-3
M. Wt: 227.69 g/mol
InChI Key: CRPGDENPRJLFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine” is a unique chemical compound with the linear formula C10H14O1N3Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string ClC1=CC (C (N2CCCCC2)=O)=NN1C . The InChI key for this compound is CRPGDENPRJLFHT-UHFFFAOYSA-N .

Scientific Research Applications

1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine has been used in a variety of scientific research applications, including medicinal chemistry, drug synthesis, and organic pigment synthesis. This compound has also been used in the synthesis of biologically active compounds, such as peptides and peptidomimetics, as well as in the synthesis of compounds for use in imaging and diagnostics. In addition, this compound has been used in the synthesis of compounds for use in the development of novel therapeutic agents.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine in laboratory experiments is its versatility. This compound can be used as a building block for a variety of compounds, including drugs, organic pigments, and pharmaceuticals. Furthermore, this compound is relatively easy to synthesize and is relatively inexpensive. However, one of the main limitations of using this compound in laboratory experiments is that its mechanism of action is not completely understood, which can make it difficult to predict its effects.

Future Directions

The future of 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine is promising, as there are many potential applications for this versatile compound. For example, this compound could be used to synthesize novel therapeutic agents, such as peptides and peptidomimetics. Furthermore, this compound could be used to develop compounds for use in imaging and diagnostics. Additionally, this compound could be used to develop compounds for use in drug delivery systems, such as liposomes and nanoparticles. Finally, this compound could be used to develop compounds for use in the treatment of various diseases and disorders, such as cancer and neurodegenerative diseases.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 . It has the signal word “Warning” and the hazard statements H302 - H315 - H319 - H410 . Precautionary statements include P264 - P273 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

(5-chloro-1-methylpyrazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-13-9(11)7-8(12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPGDENPRJLFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191196
Record name (5-Chloro-1-methyl-1H-pyrazol-3-yl)-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

648408-71-3
Record name (5-Chloro-1-methyl-1H-pyrazol-3-yl)-1-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648408-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-1-methyl-1H-pyrazol-3-yl)-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine
Reactant of Route 3
Reactant of Route 3
1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine
Reactant of Route 4
Reactant of Route 4
1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine
Reactant of Route 5
Reactant of Route 5
1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine
Reactant of Route 6
1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.